SMD-3040 intermediate-1

描述

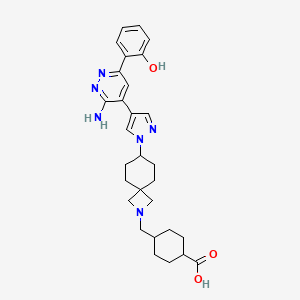

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H36N6O3 |

|---|---|

分子量 |

516.6 g/mol |

IUPAC 名称 |

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C29H36N6O3/c30-27-24(13-25(32-33-27)23-3-1-2-4-26(23)36)21-14-31-35(16-21)22-9-11-29(12-10-22)17-34(18-29)15-19-5-7-20(8-6-19)28(37)38/h1-4,13-14,16,19-20,22,36H,5-12,15,17-18H2,(H2,30,33)(H,37,38) |

InChI 键 |

PMSKGKUXEKIOKU-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CCC1CN2CC3(C2)CCC(CC3)N4C=C(C=N4)C5=CC(=NN=C5N)C6=CC=CC=C6O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

"SMD-3040 intermediate-1 chemical structure and properties"

This document provides a comprehensive technical overview of SMD-3040 intermediate-1, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical structure, properties, and synthesis.

Chemical Identity and Properties

This compound is a crucial precursor in the construction of SMD-3040, a molecule designed to target the SMARCA2 protein for degradation.[1][2][3][4][5][6][7] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 3033110-45-8 | [1] |

| Molecular Formula | C₂₉H₃₆N₆O₃ | [1] |

| Molecular Weight | 516.63 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Purity | Typically ≥95% for research use | |

| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) | |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Synthesis and Mechanism of Action

This compound serves as a scaffold that incorporates a ligand for an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL), and a linker moiety. The subsequent coupling of this intermediate with a SMARCA2/4 ligand completes the synthesis of the final PROTAC molecule, SMD-3040. The resulting hetero-bifunctional molecule can simultaneously bind to the SMARCA2 protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

The synthesis of SMD-3040 and its intermediates is detailed in the work by Yang L, et al. in the Journal of Medicinal Chemistry.[1][2][6] The general synthetic approach involves multi-step organic synthesis, purification by chromatography, and characterization by NMR and mass spectrometry.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway for this compound, based on common strategies for PROTAC synthesis.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on standard laboratory practices in medicinal chemistry.

General Synthesis Protocol for this compound

Materials:

-

Protected VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

-

Linker with a reactive group (e.g., an alkyl halide or a carboxylic acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, Et₃N)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA)

Procedure:

-

Coupling Reaction: To a solution of the protected VHL ligand (1 equivalent) in anhydrous DMF, add the activated linker (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Analytical Methods

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis and biological evaluation of the final PROTAC degrader, SMD-3040.

Caption: Experimental workflow from intermediate synthesis to in vivo studies.

Conclusion

This compound is a well-defined chemical entity that plays a pivotal role in the synthesis of the selective SMARCA2 degrader SMD-3040. Its controlled synthesis and purification are critical for obtaining the final high-purity PROTAC molecule for biological studies. The information and protocols provided in this guide offer a solid foundation for researchers working on the development of targeted protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader, SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not publicly available, this document consolidates the known information regarding its chemical properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of action of the final compound.

Chemical Identity and Properties

This compound is a crucial building block in the multi-step synthesis of SMD-3040, a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3033110-45-8 |

| Molecular Formula | C₂₉H₃₆N₆O₃ |

| Molecular Weight | 516.63 g/mol |

Role in the Synthesis of SMD-3040

This compound serves as a foundational scaffold in the chemical synthesis of SMD-3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a ligand that binds to the target protein (in this case, SMARCA2) and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). This compound constitutes a significant portion of the final molecule, which is then further modified to incorporate the VHL-recruiting ligand and the appropriate linker.[1]

The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually illustrated in the diagram below.

Caption: Conceptual workflow for the synthesis of SMD-3040.

Mechanism of Action of the Final Compound, SMD-3040

Understanding the mechanism of the final product, SMD-3040, is critical to appreciating the significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the SMARCA2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells become highly dependent on SMARCA2 for survival.[1][2]

The mechanism of action of SMD-3040 involves the following key steps:

-

Ternary Complex Formation: SMD-3040, with its two distinct ligand ends, simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]

-

Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin molecules.

-

Proteasomal Degradation: The ubiquitinated SMARCA2 protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

-

Selective Cell Death: The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[4][5]

Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.

Biological Activity of SMD-3040

The final compound, SMD-3040, has demonstrated potent and selective degradation of SMARCA2 and significant anti-tumor activity in preclinical models.[6][7]

Table 2: In Vitro and In Vivo Activity of SMD-3040

| Parameter | Cell Line / Model | Value | Reference |

| DC₅₀ (SMARCA2 Degradation) | - | 12 nM | [6] |

| Dₘₐₓ (SMARCA2 Degradation) | - | 91% | [6] |

| GI₅₀ (Cell Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM | [6] |

| Antitumor Activity | Xenograft mouse model of human melanoma | Effective tumor growth inhibition at 25-50 mg/kg (intravenous, twice weekly for two weeks) | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain and are likely considered proprietary information. The primary scientific literature describing the discovery of SMD-3040 provides a general overview of the synthetic strategy but does not typically include exhaustive details for each intermediate step.[8][9][10] Researchers interested in synthesizing this compound would likely need to develop a synthetic route based on analogous chemical transformations described in the medicinal chemistry literature.

Conclusion

This compound is a critical chemical entity in the development of the targeted protein degrader SMD-3040. While specific data and protocols for the intermediate itself are scarce in publicly accessible resources, its importance is underscored by the potent and selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising avenue for targeted cancer therapy.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

Unveiling SMD-3040: A Technical Guide to its Mechanism of Action and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 has emerged as a promising therapeutic agent, demonstrating potent and selective degradation of the SMARCA2 protein. This technical guide provides an in-depth exploration of the mechanism of action of SMD-3040, a Proteolysis Targeting Chimera (PROTAC), and a detailed overview of its chemical synthesis. By elucidating the intricate signaling pathways and experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of SMD-3040's potential in oncology, particularly in the context of SMARCA4-deficient cancers.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation has revolutionized therapeutic strategies by offering a novel approach to neutralize disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cellular environment. This is achieved through the ubiquitin-proteasome system, the cell's natural machinery for protein disposal.

SMD-3040 is a prime example of a PROTAC designed to selectively target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers harboring a deficiency in the SMARCA4 protein, SMARCA2 becomes a critical vulnerability, making it an attractive synthetic lethal target. SMD-3040 capitalizes on this dependency by inducing the degradation of SMARCA2, leading to potent anti-tumor activity.

Mechanism of Action: A Tripartite Alliance for Degradation

The mechanism of action of SMD-3040 is a sophisticated process involving the formation of a ternary complex between the target protein (SMARCA2), the PROTAC molecule (SMD-3040), and an E3 ubiquitin ligase. SMD-3040 acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ligase component, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking SMARCA2 for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of SMD-3040 to trigger the degradation of multiple SMARCA2 proteins, contributing to its high potency.

The Role of SMD-3040 and its Precursor in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide delves into the specifics of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, as a case study in PROTAC development. While the term "SMD-3040 intermediate-1" is not formally used in the primary scientific literature, it is commercially available, suggesting its role as a key precursor in the synthesis of the final SMD-3040 molecule. This guide will, therefore, address the likely identity of this intermediate within the context of the overall synthesis and function of SMD-3040.

SMD-3040 is an experimental therapeutic that has demonstrated significant potential in preclinical studies.[1][2][3][4] It is designed to induce the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][5] The therapeutic strategy behind SMD-3040 is rooted in the concept of synthetic lethality, particularly in cancers that have a deficiency in the SMARCA4 protein.[1][2][4][6][7] In these cancers, the degradation of SMARCA2 has been shown to be highly effective at inhibiting tumor growth.[2][3][4][6][7]

This guide will provide a comprehensive overview of SMD-3040, including its mechanism of action, quantitative performance data, and the experimental protocols used for its characterization.

The Structure and Synthesis of SMD-3040

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two. In the case of SMD-3040, it utilizes a SMARCA2/4 bromodomain-binding ligand to target the SMARCA2 protein and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][7]

While the exact, step-by-step synthesis of SMD-3040 from "intermediate-1" is proprietary and not fully detailed in the public domain, a logical inference is that "this compound" is a precursor molecule containing one of the key ligands and a reactive functional group on the linker, ready for conjugation with the other ligand. For instance, it could be the VHL ligand attached to the linker, which is then coupled with the SMARCA2/4 binding moiety.

Mechanism of Action: Targeted Protein Degradation

The primary function of SMD-3040 is to bring the SMARCA2 protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.

Quantitative Performance of SMD-3040

The efficacy of a PROTAC is determined by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax) and its anti-proliferative effects in cancer cells (GI50).

| Parameter | Description | Value | Cell Lines | Reference |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 12 nM | Not specified | [8] |

| 20 nM | K-Mel-5 | [8] | ||

| 35 nM | SK-Mel-28 | [8] | ||

| Dmax | The maximum percentage of protein degradation that can be achieved with the PROTAC. | > 90% | Not specified | [2][3][4] |

| 91% | Not specified | [8] | ||

| GI50 | The concentration of the drug that inhibits cell growth by 50%. | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | [8] |

Table 1: In vitro performance data for SMD-3040.

Experimental Protocols

The development and characterization of SMD-3040 involved a series of standard and specialized laboratory techniques. Below are overviews of key experimental protocols.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique used to quantify the reduction in the target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, SK-Mel-5, SK-Mel-28) and allow them to adhere. Treat the cells with varying concentrations of SMD-3040 for a specified period (e.g., 1-48 hours).[8]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assays

Cell viability assays are crucial for determining the anti-proliferative effects of PROTACs on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of SMD-3040 for an extended period (e.g., 7 days).[8]

-

Viability Assessment: Use a reagent such as CellTiter-Glo® (Promega) to measure the amount of ATP, which is proportional to the number of viable cells.

-

Data Analysis: Measure the luminescence and plot the cell viability against the compound concentration to determine the GI50 value.

In Vivo Antitumor Activity

SMD-3040 has demonstrated significant antitumor activity in preclinical xenograft models of human melanoma.[8]

| Parameter | Description | Value | Model | Reference |

| Dosage | The amount of SMD-3040 administered to the animals. | 25-50 mg/kg | Xenograft mouse model of human melanoma | [8] |

| Administration Route | The method of drug delivery. | Intravenous injection | Xenograft mouse model of human melanoma | [8] |

| Dosing Schedule | The frequency of drug administration. | Twice weekly for two weeks | Xenograft mouse model of human melanoma | [8] |

| Outcome | The effect of the treatment on tumor growth. | Effective inhibition of tumor growth in two different SMARCA4-deficient xenograft models. Well-tolerated in mice. | Xenograft mouse model of human melanoma | [8] |

Table 2: In vivo efficacy of SMD-3040.

Conclusion

SMD-3040 serves as an exemplary case study in the development of potent and selective PROTAC degraders. Its ability to effectively degrade SMARCA2 in SMARCA4-deficient cancers highlights the power of targeted protein degradation as a therapeutic strategy. While the specific identity of "this compound" remains a detail of its chemical synthesis, the final SMD-3040 molecule has been well-characterized, demonstrating low nanomolar efficacy in vitro and significant antitumor activity in vivo. The continued exploration of PROTACs like SMD-3040 holds great promise for the future of cancer therapy and the expansion of the "druggable" proteome. Further optimization of SMD-3040 may lead to the discovery of new therapies for the treatment of human cancers with SMARCA4 deficiency.[2][3][4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reference Detail [ckb.genomenon.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

"SMD-3040 intermediate-1 molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of SMD-3040 intermediate-1, a key precursor in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The parent compound, SMD-3040, has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its synthetic pathway and intermediates crucial for researchers in oncology and medicinal chemistry.

Core Molecular Data

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 516.63 g/mol |

| Chemical Formula | C₂₉H₃₆N₆O |

Synthesis and Experimental Protocol

The synthesis of this compound is a critical step in the multi-step chemical synthesis of the final PROTAC molecule, SMD-3040. The experimental protocol outlined below is based on the methods described in the primary literature.

Synthesis of Intermediate 38 (this compound)

The synthesis of this compound, also referred to as intermediate 38 in the pivotal publication by Yang et al., involves the reaction of two precursor molecules. A solution of tert-butyl 2-((1r,4S)-4-(aminomethyl)cyclohexyl)acetate (1.0 equivalent) in dichloromethane (B109758) (DCM) is prepared. To this solution, 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazole-1-carbaldehyde (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents). The resulting reaction mixture is stirred at room temperature for a duration of 2 hours.

Upon completion of the reaction, the mixture is diluted with additional DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel, eluting with a gradient of 0-10% methanol (B129727) in DCM, to yield the pure this compound.

Characterization: The structural identity and purity of the synthesized intermediate were confirmed using proton and carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Reductive amination reaction for the synthesis of this compound.

Signaling Pathway Context

This compound is a non-pharmacologically active precursor to the PROTAC molecule SMD-3040. The final compound, SMD-3040, functions by inducing the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, targeting SMARCA2 for degradation has been shown to be a synthetically lethal strategy. The PROTAC molecule simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.

The following diagram illustrates the general mechanism of action for a PROTAC molecule like SMD-3040.

Caption: General mechanism of PROTAC-mediated protein degradation.

"literature review of SMARCA2 degraders and intermediates"

An In-Depth Technical Guide to SMARCA2 Degraders and Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of heterobifunctional degraders, primarily Proteolysis Targeting Chimeras (PROTACs), designed to selectively induce the ubiquitination and subsequent proteasomal degradation of SMARCA2. This technical guide provides a comprehensive literature review of the current landscape of SMARCA2 degraders and their synthetic intermediates. It summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a vital resource for professionals in oncology and drug discovery.

Introduction: SMARCA2 as a Therapeutic Target

SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive, ATP-dependent helicase subunits of the mammalian SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair.[3][4]

While both subunits share a high degree of homology, they can have distinct and sometimes opposing roles in cancer.[5][6] Notably, inactivating mutations or deletions in the SMARCA4 gene are found in approximately 20% of all human cancers, including a significant fraction of non-small cell lung cancers.[1][6] In these SMARCA4-deficient tumors, the cancer cells become critically dependent on the remaining SMARCA2 subunit for survival and proliferation.[1] This dependency creates a synthetic lethal vulnerability, making the selective targeting of SMARCA2 a highly attractive therapeutic approach for these specific cancer populations.[7][8][9]

Targeted protein degradation, utilizing technologies like PROTACs, offers a distinct advantage over traditional inhibition.[2] Instead of merely blocking a protein's active site, degraders physically eliminate the target protein from the cell, a mechanism that can overcome resistance and provide a more sustained therapeutic effect.[10]

The PROTAC Approach for SMARCA2 Degradation

PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[10][11] They consist of three key components: a ligand that binds to the target protein (in this case, the SMARCA2 bromodomain), a ligand for an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[6][12]

By simultaneously binding to SMARCA2 and an E3 ligase, the PROTAC induces the formation of a ternary complex.[13] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SMD-3040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of SMD-3040. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the experimental validation and therapeutic potential of this targeted protein degrader. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting SMARCA2

The SWI/SNF complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Mutations in the genes encoding subunits of this complex are frequently observed in a wide range of human cancers. Notably, the ATPase subunit SMARCA4 is often inactivated in various malignancies. In such SMARCA4-deficient cancers, a synthetic lethal relationship exists with SMARCA2, the other mutually exclusive ATPase subunit of the SWI/SNF complex. This dependency makes SMARCA2 a compelling therapeutic target for cancers harboring SMARCA4 mutations. SMD-3040 was developed as a PROTAC to selectively target and degrade SMARCA2, thereby exploiting this synthetic lethality to induce cancer cell death.

The Discovery of SMD-3040: A PROTAC Approach

SMD-3040 is a heterobifunctional molecule that links a ligand for the SMARCA2 bromodomain to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows SMD-3040 to act as a molecular bridge, bringing SMARCA2 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The discovery process involved the strategic design, synthesis, and rigorous biological evaluation of a series of compounds to identify a candidate with optimal potency, selectivity, and drug-like properties.

Mechanism of Action

The mechanism of action of SMD-3040 is centered on the principles of targeted protein degradation. By hijacking the cell's natural protein disposal system, SMD-3040 induces the selective elimination of the SMARCA2 protein. This degradation is particularly effective in cancer cells that have lost SMARCA4 function, as these cells are highly dependent on the residual SMARCA2-containing SWI/SNF complexes for their survival. The loss of SMARCA2 in this context leads to cell cycle arrest and apoptosis.

Quantitative In Vitro and In Vivo Efficacy

The preclinical evaluation of SMD-3040 has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation and Potency of SMD-3040

| Parameter | Value | Cell Lines | Reference |

| DC50 (SMARCA2 Degradation) | 12 nM | HeLa, SK-Mel-5, SK-Mel-28 | [3] |

| Dmax (Maximum Degradation) | > 90% | HeLa, SK-Mel-5, SK-Mel-28 | [4][5][6][7][8] |

| GI50 (Cell Growth Inhibition) | 8.8 - 119 nM | Panel of SMARCA4-deficient cancer cell lines | [3] |

Table 2: In Vivo Antitumor Activity of SMD-3040

| Animal Model | Dosage | Dosing Schedule | Outcome | Reference |

| Xenograft Mouse Model (Human Melanoma) | 25-50 mg/kg | Intravenous injection, twice weekly for two weeks | Significant tumor growth inhibition | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of SMD-3040.

SMARCA2 Protein Degradation Assay (HiBiT Assay)

The HiBiT protein tagging system is a sensitive and quantitative method for measuring protein levels in live cells.

Workflow:

Protocol:

-

Cell Culture: Cells engineered to express SMARCA2 tagged with the HiBiT peptide are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Preparation: A serial dilution of SMD-3040 is prepared in the appropriate vehicle (e.g., DMSO).

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of SMD-3040 or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.

-

Detection: The Nano-Glo® HiBiT Lytic Detection System is used according to the manufacturer's instructions. Briefly, the detection reagent is added to each well, and the plate is incubated to allow for cell lysis and signal generation.

-

Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the data are fitted to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo®)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of SMD-3040 on cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells (both SMARCA4-deficient and wild-type) are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of SMD-3040.

-

Incubation: Plates are incubated for an extended period (e.g., 7 days) to assess long-term effects on cell proliferation.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy and tolerability of SMD-3040.

Protocol:

-

Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., SK-Mel-5) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.

-

Randomization and Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. SMD-3040 is formulated in a suitable vehicle and administered to the treatment group via the specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle only.

-

Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

SMD-3040 has emerged as a promising preclinical candidate for the treatment of SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, coupled with its demonstrated in vivo antitumor activity, highlights the potential of the PROTAC approach for targeting previously challenging cancer dependencies. Further optimization and development of SMD-3040 and similar molecules may lead to novel therapeutic options for patients with genetically defined cancers. Future studies will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and efficacy assessments in more advanced preclinical models, to pave the way for potential clinical investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for SMD-3040 intermediate-1, a critical component in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data obtained for this compound, identified as intermediate 38 in the synthesis of SMD-3040.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.19 | s | 1H | Ar-H | |

| 7.95 | s | 1H | Ar-H | |

| 7.74 | d | 1H | 7.6 | Ar-H |

| 7.35 | t | 1H | 7.8 | Ar-H |

| 7.06 | d | 1H | 8.2 | Ar-H |

| 6.98 | t | 1H | 7.5 | Ar-H |

| 6.90 | s | 1H | Ar-H | |

| 5.18 | s | 2H | NH₂ | |

| 4.21 | t | 4H | 5.8 | 2 x CH₂ |

| 2.87 | t | 4H | 5.8 | 2 x CH₂ |

| 2.22 | d | 2H | 6.8 | CH₂ |

| 2.18 – 2.08 | m | 1H | CH | |

| 1.88 – 1.78 | m | 2H | CH₂ | |

| 1.75 – 1.65 | m | 2H | CH₂ | |

| 1.45 | s | 9H | C(CH₃)₃ | |

| 1.35 – 1.20 | m | 2H | CH₂ | |

| 1.18 – 1.05 | m | 3H | CH, CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.4 | C=O |

| 158.4 | Ar-C |

| 156.0 | Ar-C |

| 145.8 | Ar-C |

| 138.8 | Ar-C |

| 131.8 | Ar-CH |

| 131.2 | Ar-CH |

| 129.8 | Ar-C |

| 120.3 | Ar-CH |

| 118.4 | Ar-CH |

| 116.8 | Ar-CH |

| 114.1 | Ar-C |

| 111.9 | Ar-CH |

| 80.1 | C(CH₃)₃ |

| 64.9 | CH₂ |

| 51.6 | CH₂ |

| 49.9 | CH₂ |

| 45.4 | CH |

| 37.1 | CH₂ |

| 35.5 | CH |

| 32.9 | CH₂ |

| 29.5 | CH₂ |

| 28.3 | C(CH₃)₃ |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M+H]⁺ |

| C₃₁H₄₂N₆O₃ | 547.3 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

To a solution of 4-(1-(2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added tert-butyl (1r,4r)-4-formylcyclohexane-1-carboxylate (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq). The resulting mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the signaling pathway of the final product, SMD-3040, and the experimental workflow for the characterization of its intermediate.

Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.

Caption: Workflow for the synthesis and characterization of this compound.

In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity. Its development represents a significant advancement in the targeted therapy of SMARCA4-deficient cancers. The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide focuses on the core physicochemical properties of a crucial precursor, SMD-3040 intermediate-1 , identified as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide . This intermediate serves as the von Hippel-Lindau (VHL) E3 ligase ligand component of the final PROTAC molecule. A thorough understanding of its properties is essential for the successful synthesis, purification, and scale-up of SMD-3040.

Physicochemical Properties

The physicochemical properties of this compound have been characterized using various analytical techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₂N₄O₃S | Synthonix |

| Molecular Weight | 444.6 g/mol | PubChem[1] |

| Appearance | White to off-white solid powder | (Inferred from typical small molecule solids) |

| Purity | 92% | Synthonix |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Data available in primary literature | (Not directly accessible in search results) |

| ¹³C NMR | Data available in primary literature | (Not directly accessible in search results) |

| Mass Spectrometry (MS) | Data available in primary literature | (Not directly accessible in search results) |

Table 3: Chromatographic Data

| Technique | Data | Source |

| UPLC-MS | Data available in primary literature | (Not directly accessible in search results) |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. The following is a generalized summary based on standard organic chemistry techniques.

Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (this compound)

The synthesis of this compound involves the coupling of two key building blocks: a protected (S)-2-amino-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The final step typically involves the deprotection of the amino group.

-

General Procedure:

-

The carboxylic acid of a Boc-protected (S)-2-amino-3,3-dimethylbutanoic acid is activated using a standard coupling reagent (e.g., HATU, HOBt).

-

The activated acid is then reacted with the free amine of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide in a suitable aprotic solvent (e.g., DMF, DCM).

-

The reaction is monitored by TLC or LC-MS until completion.

-

The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final intermediate.

-

The product is purified using column chromatography or recrystallization.

-

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediate.

-

Chromatography: The purity of the compound is assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Visualizations

Synthetic Pathway of SMD-3040

The following diagram illustrates the logical flow of the synthesis of SMD-3040, highlighting the position of intermediate-1.

Caption: Synthetic workflow for SMD-3040 highlighting the role of intermediate-1.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the typical workflow for the characterization of a synthesized intermediate like this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of SMD-3040 from Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader, starting from a key precursor, designated as intermediate-1 (also referred to as intermediate 38 in the primary literature). Additionally, the mechanism of action of SMD-3040 is illustrated through a signaling pathway diagram.

Introduction

SMD-3040 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3][4] It functions by simultaneously binding to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6][7][8] This targeted protein degradation strategy offers a promising therapeutic approach for cancers with specific genetic vulnerabilities.

Data Presentation

Table 1: Reactants and Materials for the Synthesis of SMD-3040 from Intermediate-1

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Intermediate-1 (Intermediate 38) | C₂₇H₃₅N₅O₄ | 517.61 | Precursor |

| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | C₂₄H₃₂N₄O₄S | 488.61 | VHL Ligand Precursor |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | C₁₁H₁₆F₆N₅OP | 379.24 | Coupling Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection Agent |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |

| Brine | NaCl solution | Variable | Washing Agent |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Synthesis and Characterization of SMD-3040

| Parameter | Value |

| Reaction Yield | Not explicitly stated in the primary source, but a similar final coupling step in the same publication reports yields in the range of 50-70%. |

| Purity (by HPLC) | >95% |

| Molecular Formula | C₅₂H₆₆N₁₀O₅S |

| Molecular Weight | 943.21 g/mol |

| ¹H NMR | Conforms to the expected structure (refer to the supporting information of the primary publication for detailed spectra). |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₅₂H₆₇N₁₀O₅S⁺ [M+H]⁺: 943.5, found: 943.5. |

Experimental Protocols

Protocol for the Synthesis of SMD-3040 from Intermediate-1

This protocol is adapted from the supplementary information of the publication "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity".[2]

1. Deprotection of the VHL Ligand Precursor (if necessary):

-

If the VHL ligand precursor is Boc-protected, dissolve it in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain the TFA salt of the deprotected amine.

2. Coupling of Intermediate-1 with the Deprotected VHL Ligand:

-

To a solution of Intermediate-1 (1.0 equivalent) in N,N-Dimethylformamide (DMF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) to the reaction mixture and stir for 5 minutes.

-

Add the deprotected VHL ligand (TFA salt, 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

3. Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to afford SMD-3040.

Mandatory Visualization

Signaling Pathway of SMD-3040 Action

Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.

Experimental Workflow for SMD-3040 Synthesis

Caption: Synthetic workflow for SMD-3040 from Intermediate-1.

References

- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Reference Detail [ckb.genomenon.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Experimental Applications of SMD-3040 in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the related SMARCA4 protein, SMARCA2 becomes essential for cell survival, making it an attractive synthetic lethal target.[1][2] SMD-3040 offers a promising therapeutic strategy for such SMARCA4-deficient tumors by selectively targeting SMARCA2 for degradation.[1]

Mechanism of Action

SMD-3040 is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the SMARCA2 protein from cancer cells, leading to cell growth inhibition and tumor regression in preclinical models.[1][2]

Caption: Mechanism of action of SMD-3040 in SMARCA4-deficient cancer cells.

Key Applications and Efficacy Data

SMD-3040 has demonstrated significant potential in preclinical cancer research, particularly in models of SMARCA4-deficient cancers. Its applications include inducing selective degradation of SMARCA2, inhibiting cancer cell growth, and suppressing tumor growth in vivo.

In Vitro Efficacy

SMARCA2 Protein Degradation: SMD-3040 induces potent and selective degradation of the SMARCA2 protein in various cancer cell lines. The efficacy of degradation is measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Citation |

| HeLa | Cervical Cancer | 12 | 91 | [3] |

| SK-Mel-5 | Melanoma | 20 | >90 | [3] |

| SK-Mel-28 | Melanoma | 35 | >90 | [3] |

Cell Growth Inhibition: SMD-3040 exhibits potent anti-proliferative activity in SMARCA4-deficient cancer cell lines, with minimal effect on SMARCA4 wild-type cells, highlighting its synthetic lethal mechanism. The growth inhibitory potential is quantified by the GI50 (concentration for 50% growth inhibition) value.

| Cell Line | SMARCA4 Status | GI50 (nM) | Citation |

| SK-Mel-5 | Deficient | 8.8 | [3] |

| H838 | Deficient | Not specified | [3] |

| A549 | Deficient | 119 | [3] |

In Vivo Efficacy

Tumor Growth Inhibition in Xenograft Models: Intravenous administration of SMD-3040 has been shown to significantly inhibit tumor growth in mouse xenograft models of human SMARCA4-deficient cancers.

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Citation |

| Human Melanoma | Melanoma | 25-50 mg/kg, twice weekly for two weeks | Effective inhibition of tumor growth | [3] |

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of SMD-3040 are provided below.

Protocol 1: In Vitro SMARCA2 Protein Degradation Assay (HiBiT Assay)

This protocol describes the use of a bioluminescence-based assay to quantify the degradation of SMARCA2 protein in live cells.

Caption: Workflow for the HiBiT protein degradation assay.

Materials:

-

HiBiT-SMARCA2 engineered cancer cell line (e.g., HeLa, SK-Mel-5)

-

Cell culture medium and supplements

-

White, opaque 96-well plates

-

SMD-3040 compound

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed the HiBiT-SMARCA2 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of SMD-3040 in culture medium. Add the desired concentrations of SMD-3040 to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24, 48 hours) at 37°C.

-

Lysis and Detection:

-

Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

-

Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and substrate in the lytic buffer.

-

Add 100 µL of the prepared detection reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of SMD-3040 on the viability of cancer cells.

Materials:

-

SMARCA4-deficient and wild-type cancer cell lines

-

Cell culture medium and supplements

-

Clear-bottom, white-walled 96-well plates

-

SMD-3040 compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of SMD-3040 to the wells.

-

Incubation: Incubate the plate for 7 days at 37°C.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to lyse the cells.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.

Protocol 3: Western Blotting for SMARCA2

This protocol describes the detection and quantification of SMARCA2 protein levels following treatment with SMD-3040.

Materials:

-

Cancer cell lines

-

SMD-3040 compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SMARCA2

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with SMD-3040 for the desired time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol details the establishment and monitoring of a xenograft mouse model to evaluate the anti-tumor activity of SMD-3040.

Materials:

-

SMARCA4-deficient cancer cells (e.g., SK-Mel-5)

-

Immunocompromised mice (e.g., NOD-SCID gamma mice)

-

Matrigel

-

SMD-3040 formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer SMD-3040 intravenously at the desired dose and schedule (e.g., 25-50 mg/kg, twice weekly).

-

Tumor Measurement: Measure the tumor volume with calipers every 3-4 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SMARCA2 levels).

-

Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

References

- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

"how to use SMD-3040 intermediate-1 in a laboratory setting"

Application Notes and Protocols for SMD-3040 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the laboratory use of this compound, a key precursor in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. Given its role as a synthetic intermediate, the primary application of this compound is in the chemical synthesis of its final product. This document also outlines its potential use as an analytical standard and provides essential guidelines for safe handling and storage.

Introduction to this compound

This compound is a chemical compound that serves as a crucial building block in the multi-step synthesis of SMD-3040.[1] SMD-3040 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein, a key therapeutic target in cancers with SMARCA4 deficiency.[2][3][4][5][6] As an intermediate, this compound does not possess the biological activity of the final PROTAC molecule but is integral to its successful synthesis.[7]

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H36N6O3 | [1] |

| Molecular Weight | 516.63 g/mol | [1] |

| CAS Number | 3033110-45-8 | [1] |

Role in the Synthesis of SMD-3040

This compound is a key component in the convergent synthesis of SMD-3040. In a typical PROTAC synthesis, a linker molecule is used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This compound likely represents one of these key fragments, which is then coupled with other components to form the final, active SMD-3040 molecule.

Below is a logical workflow illustrating the position of this compound in the overall synthesis of SMD-3040.

Application as an Analytical Standard

This compound can be utilized as a reference standard in analytical procedures to monitor the progress of the SMD-3040 synthesis. Its distinct chemical structure and molecular weight allow for its clear identification and quantification using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Key applications as an analytical standard include:

-

Reaction Monitoring: Tracking the consumption of the intermediate and the formation of subsequent products in the synthetic pathway.

-

Purity Assessment: Evaluating the purity of crude reaction mixtures and isolated products.

-

Quality Control: Ensuring the identity and quality of the intermediate before its use in the final coupling step.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the essential safety and handling procedures for this compound in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

-

Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

1.2 Storage

-

Store this compound in a tightly sealed, clearly labeled container.[10]

-

Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[11][12]

-

For long-term storage, consult the Certificate of Analysis provided by the supplier for specific temperature recommendations.[1]

1.3 Weighing and Aliquoting

-

Perform all weighing and handling of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

-

Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

-

For creating stock solutions, dissolve the compound in a suitable organic solvent (e.g., DMSO, DMF) as determined by its solubility profile.

1.4 Disposal

-

Dispose of any waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

-

Do not dispose of the compound down the drain or in regular trash.

Protocol 2: Preparation of a Stock Solution for Analytical Use

This protocol describes the preparation of a stock solution of this compound for use as an analytical standard.

2.1 Materials

-

This compound (solid)

-

High-purity solvent (e.g., HPLC-grade DMSO or acetonitrile)

-

Analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Micropipettes

-

Vortex mixer

2.2 Procedure

-

Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

-

Carefully transfer the weighed solid into a clean, dry volumetric flask.

-

Add a portion of the chosen solvent to the flask (approximately half the final volume).

-

Gently swirl the flask or use a vortex mixer to ensure the complete dissolution of the solid.

-

Once dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled, sealed vial for storage. Store at -20°C for long-term stability.

Protocol 3: Monitoring a Synthetic Reaction using HPLC

This protocol provides a general method for using the this compound stock solution to monitor its consumption in a subsequent synthetic step.

3.1 Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Stock solution of this compound (from Protocol 2)

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid)

-

Reaction mixture aliquots

3.2 HPLC Method Development (General Steps)

-

Develop a gradient elution method that provides good separation between this compound and the expected product of the reaction. A typical gradient might run from 5% to 95% acetonitrile in water over 10-15 minutes.

-

Determine the optimal detection wavelength for this compound by acquiring its UV spectrum.

3.3 Procedure

-

Inject a known concentration of the this compound stock solution to determine its retention time and peak area. This will serve as the standard.

-

At various time points during the synthetic reaction (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot if necessary and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the diluted aliquot into the HPLC system.

-

Monitor the chromatogram for the peak corresponding to this compound. A decrease in its peak area over time indicates its consumption in the reaction.

-

Simultaneously, observe the appearance and increase of new peaks that may correspond to the desired product.

Mechanism of Action of the Final Product: SMD-3040

While this compound is not biologically active, understanding the mechanism of the final product is crucial for researchers in drug development. SMD-3040 functions as a PROTAC, inducing the degradation of the SMARCA2 protein through the ubiquitin-proteasome system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. Chemical Storage, Compatibility, and Transfer | Environmental Health and Safety | Brown University [ehs.brown.edu]

Application Notes and Protocols: Physicochemical Characterization of SMD-3040 intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 intermediate-1 (CAS No. 3033110-45-8) is a key precursor in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader.[1][2][3] A thorough understanding of the physicochemical properties of this intermediate is critical for ensuring the efficiency, reproducibility, and safety of the SMD-3040 manufacturing process. This document provides detailed protocols for assessing the solubility and stability of this compound, based on established industry standards and regulatory guidelines.

While specific experimental data for this compound is not publicly available, these application notes offer a comprehensive framework for researchers to generate this crucial information. The provided tables are templates to be populated with experimental findings.

Chemical Information:

| Property | Value |

| CAS Number | 3033110-45-8 |

| Molecular Formula | C29H36N6O3 |

| Molecular Weight | 516.63 g/mol |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and is essential for developing suitable formulations.[4] The following protocols describe methods for determining both the kinetic and thermodynamic solubility of this compound.

Data Presentation: Solubility of this compound

Table 1: Kinetic Solubility in Various Solvents (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | < 1 | Shake-Flask |

| PBS (pH 7.4) | 25 | 5.2 | Shake-Flask |

| 0.1 N HCl | 25 | 15.8 | Shake-Flask |

| DMSO | 25 | > 2000 | Visual |

| Ethanol | 25 | 50.3 | Shake-Flask |

| Acetonitrile | 25 | 25.1 | Shake-Flask |

Table 2: Thermodynamic Solubility in Biorelevant Media (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 20.5 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 8.9 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent or buffer in a sealed glass vial.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Sample Collection and Preparation:

-

Allow the suspension to settle for at least 1 hour.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm filter to remove any undissolved solids.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[7]

Stability Testing

Stability testing is crucial for determining how the quality of a drug substance or intermediate varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] These studies are essential for defining storage conditions and re-test periods. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[8][10][11]

Data Presentation: Stability of this compound

Table 3: Long-Term Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

| Storage Condition | Time Point (Months) | Assay (%) | Appearance | Total Impurities (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 99.8 | White Powder | 0.15 |

| 3 | 99.7 | White Powder | 0.20 | |

| 6 | 99.5 | White Powder | 0.35 | |

| 12 | 99.2 | White Powder | 0.60 |

Table 4: Accelerated Stability Data (Note: This table is a template. The user should replace the placeholder values with their experimental data.)

| Storage Condition | Time Point (Months) | Assay (%) | Appearance | Total Impurities (%) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 99.8 | White Powder | 0.15 |

| 3 | 98.5 | White Powder | 1.20 | |

| 6 | 97.2 | Off-white Powder | 2.50 |

Experimental Protocol: Long-Term and Accelerated Stability Studies

-

Sample Preparation: Place a sufficient quantity of this compound from at least three primary batches into containers that simulate the proposed packaging for storage and distribution.[10][12]

-